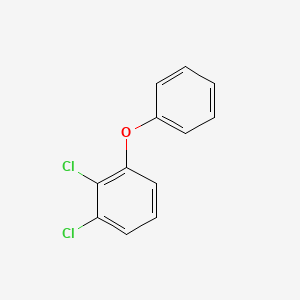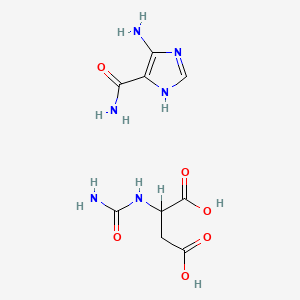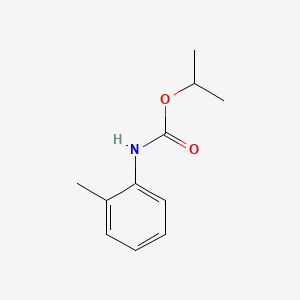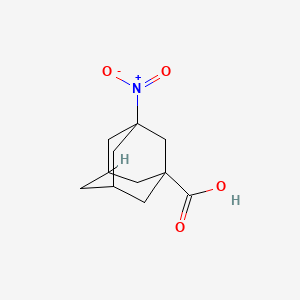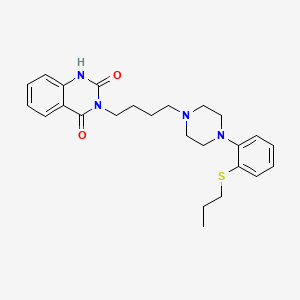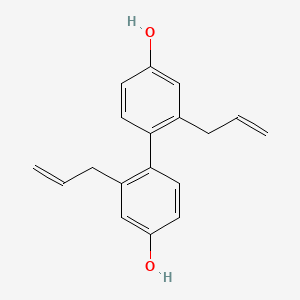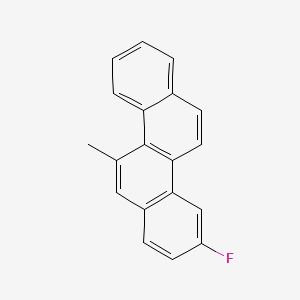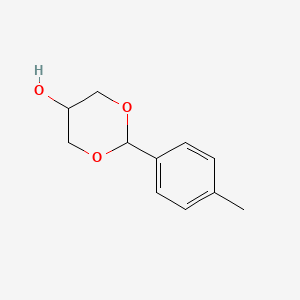
1-(2-Chloroethyl)-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound “1-(2-Chloroethyl)-3-(trifluoromethyl)benzene” is an organic molecule that contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this benzene ring are a 2-chloroethyl group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a 2-chloroethyl group and a trifluoromethyl group attached. The positions of these groups on the benzene ring would depend on the specifics of the synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating chloroethyl group. These groups could direct further reactions to specific positions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Polymer Science Applications
The study by Souverain et al. (1980) delves into the polymerization of ethylenic monomers initiated by superacids. It highlights the complexation of some trifluoromethanesulphonates by their conjugate acid in solvents like dichloromethane and acetonitrile. This research is pivotal for understanding the role of trifluoromethyl groups in polymer synthesis, particularly in conditions where covalent triflates are obtained, which is crucial for developing advanced polymer materials with specific properties (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Organic Synthesis and Catalysis
E. Mejía and A. Togni (2012) discussed the rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents. This process is significant for introducing trifluoromethyl groups into aromatic compounds, enhancing their chemical properties for various applications, including pharmaceuticals and agrochemicals. The research demonstrates the potential of 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene in facilitating such chemical transformations (Mejía & Togni, 2012).
Materials Science
In the realm of materials science, the synthesis and applications of star-shaped compounds with 1,3,5-triazine cores, as studied by Meier, Holst, and Oehlhof (2003), offer insights into the utilization of trifluoromethyl-substituted benzenes in creating advanced materials. These compounds exhibit intramolecular charge transfer, making them suitable for optoelectronic devices (Meier, Holst, & Oehlhof, 2003).
Environmental Chemistry
The electrochemical fluorination of trifluoromethyl-substituted benzenes, explored by Yonekura et al. (1976), presents a method for converting such compounds into perfluorocyclohexane derivatives. This process is noteworthy for its applications in producing environmentally resistant materials and understanding the environmental fate of fluorinated organic compounds (Yonekura, Nagase, Baba, Kodaira, & Abe, 1976).
Mécanisme D'action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates , which could potentially alter the function of target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene . These factors could include temperature, pH, and the presence of other chemicals, among others.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCSFUANACAWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322059 | |
| Record name | 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402-35-7 | |
| Record name | NSC400303 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



